

Triafur Overview and Research Context

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Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

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Triafur is identified by the chemical name **5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine** [1]. It belongs to the 1,3,4-thiadiazole derivative family, a class of compounds noted for various biological activities [2] [1].

While direct efficacy data is unavailable, research contexts suggest its potential applications:

- **Antiviral Research:** One source notes that **Triafur** has been studied for its potential as an antiviral agent. Specifically, it has been subjected to computational docking studies that suggest it could bind to the main protease (Mpro) of SARS-CoV-2, indicating a potential mechanism for inhibiting viral replication [1]. However, this is a theoretical, in silico finding and does not confirm in vivo activity.
- **Historical Antimicrobial Development:** The search results place **Triafur** within a group of nitrofuran-thiadiazole hybrids that were explored for their antimicrobial properties in mid-20th-century research [1]. This historical context suggests it was part of early efforts to develop new antimicrobial agents, but detailed study results are not provided.

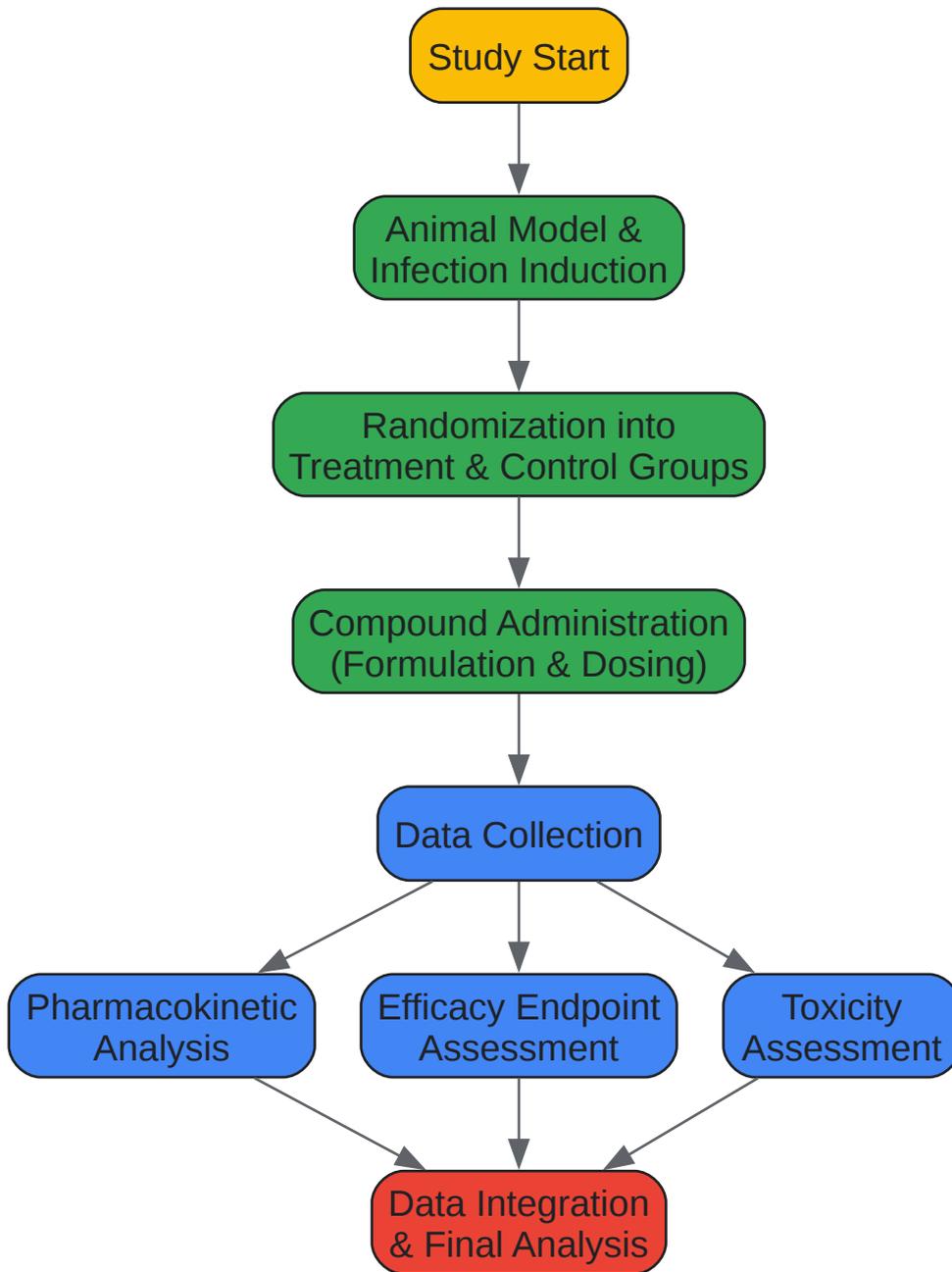
Suggested Framework for In Vivo Study Protocol

In the absence of a specific protocol for **Triafur**, the table below outlines a general framework for an in vivo efficacy study, based on standard pre-clinical research practices. You can adapt this framework should you pursue experimental work with this compound.

Study Component	Methodological Considerations
Objective	To evaluate the in vivo efficacy and toxicity of Triafur against specific pathogens (e.g., viral, bacterial) in an animal model.
Animal Model	Selection of a susceptible animal species (e.g., mice, rats). Induction of the target infection in the model organism.

| **Compound Administration** | **Formulation:** Solubilize **Triafur** in a suitable vehicle (e.g., DMSO, carboxymethyl cellulose). **Dosing Regimen:** Define dosage levels (low, medium, high), route of administration (e.g., oral gavage, intraperitoneal), and treatment frequency/duration. | **Control Groups** | Include untreated infected animals (negative control) and animals treated with a known standard-of-care drug (positive control). | **Data Collection & Analysis** | **Efficacy Endpoints:** Monitor survival rates, pathogen load in target tissues, and clinical symptom scores. **Pharmacokinetics (PK):** Measure compound concentration in blood and tissues over time to determine absorption, distribution, metabolism, and excretion. **Toxicity Assessment:** Monitor for clinical signs of adverse effects; perform histopathological examination of major organs post-study. |

The experimental workflow for this general in vivo study can be visualized as follows:



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In vivo efficacy study workflow from model establishment to final analysis.

Interpretation and Further Research Directions

The lack of in vivo data indicates that **Triafor**'s potential therapeutic effects remain largely theoretical or confined to early-stage in silico analysis [1].

To advance the research, you could:

- **Search specialized databases** such as the U.S. National Library of Medicine's PubMed and PCT patent databases using the IUPAC name and CAS Number (712-68-5) [1].
- **Investigate related compounds** like other 1,3,4-thiadiazole derivatives to find established in vivo methodologies that could be adapted for **Triafur** [2] [1].

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References

1. Buy Triafur | 712-68-5 [smolecule.com]
2. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]

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